2,7-Dimethyl-1H-purin-6(7H)-one
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Overview
Description
2,7-Dimethyl-1H-purin-6(7H)-one is a derivative of purine, a heterocyclic aromatic organic compound. Purines are significant in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA. This compound’s structure includes two methyl groups attached to the purine ring, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1H-purin-6(7H)-one typically involves the alkylation of purine derivatives. One common method is the reaction of purine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale methylation reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the purine ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with nucleic acids and proteins.
Medicine: Investigating its potential as a therapeutic agent, particularly in antiviral or anticancer research.
Industry: Potential use in the development of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1H-purin-6(7H)-one would depend on its specific interactions with biological targets. As a purine derivative, it might interact with enzymes involved in nucleotide metabolism or DNA/RNA synthesis. The methyl groups could influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Another methylated purine derivative with stimulant properties.
Theobromine (3,7-Dimethylxanthine): Similar structure with different biological effects.
Theophylline (1,3-Dimethylxanthine): Used in respiratory diseases for its bronchodilator effects.
Uniqueness
2,7-Dimethyl-1H-purin-6(7H)-one is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity compared to other methylated purines.
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,7-dimethyl-1H-purin-6-one |
InChI |
InChI=1S/C7H8N4O/c1-4-9-6-5(7(12)10-4)11(2)3-8-6/h3H,1-2H3,(H,9,10,12) |
InChI Key |
HODYANVTVAIKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)N(C=N2)C |
Origin of Product |
United States |
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